Janelia Fluor 646, SE

Fluorophore design Silicon-rhodamine Live-cell imaging

Researchers face high background in live-cell imaging and lack of validated far-red dyes for super-resolution microscopy. Janelia Fluor 646, SE solves these challenges: - No-wash imaging: fluorogenic property minimizes background; validated H2B-HaloTag nuclear localization without washing. - dSTORM validated: mean localization error 11.1 nm, median 8.4 nm on chromatin. - Multiplexing: pre-validated pair with JF549 SE for two-color dSTORM/STED. Supplied as NHS ester for custom conjugation. Compatible with HaloTag and SNAP-tag systems.

Molecular Formula C33H31N3O6Si
Molecular Weight 593.711
CAS No. 1811539-59-9
Cat. No. B560341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJanelia Fluor 646, SE
CAS1811539-59-9
SynonymsAlternative Name: JF 646, NHS
Molecular FormulaC33H31N3O6Si
Molecular Weight593.711
Structural Identifiers
SMILESC[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C
InChIInChI=1S/C33H31N3O6Si/c1-43(2)27-18-21(34-13-3-14-34)6-9-24(27)31(25-10-7-22(19-28(25)43)35-15-4-16-35)26-17-20(5-8-23(26)32(39)40)33(41)42-36-29(37)11-12-30(36)38/h5-10,17-19H,3-4,11-16H2,1-2H3
InChIKeyODBCGJUBBYOJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Janelia Fluor 646, SE: Overview


Janelia Fluor 646, SE (CAS 1811539-59-9) is a silicon-rhodamine-based fluorogenic fluorescent dye supplied as an NHS ester for covalent conjugation to primary amines . Developed at the Howard Hughes Medical Institute's Janelia Research Campus, this far-red dye exhibits an excitation maximum of 646 nm and emission maximum of 664 nm, with a quantum yield of 0.54 and extinction coefficient of 152,000 M⁻¹cm⁻¹ (measured in TFE plus 0.1% TFA) . The compound is cell-permeable and compatible with self-labeling tag systems including HaloTag and SNAP-tag [1]. Janelia Fluor products are protected under U.S. Patents 9,933,417, 10,018,624, and 10,161,932 assigned to Howard Hughes Medical Institute [2].

Fluorogenic NHS ester for covalent labeling of primary amines
Cell-permeable, compatible with HaloTag and SNAP-tag systems
Far-red excitation/emission (646/664 nm) for multiplexing
Super-resolution microscopy: dSTORM, STED, single-molecule tracking

Why JF646, SE Cannot Be Substituted


Generic far-red NHS esters such as Alexa Fluor 647, Atto 647N, or Cy5 lack the silicon-rhodamine scaffold and azetidine substitutions that confer JF646's combination of cell permeability, fluorogenicity, and super-resolution compatibility [1]. Direct substitution with SiTMR-HaloTag ligand results in substantially higher background fluorescence in live-cell no-wash imaging due to JF646's fluorogenic property—the dye exhibits minimal fluorescence until conjugated or bound to its target [2]. Additionally, JF646's spontaneous blinking behavior and photostability profile are specifically validated for dSTORM and single-molecule tracking applications where conventional far-red dyes show insufficient photon budgets or uncontrolled blinking kinetics [3]. The quantitative evidence below demonstrates these non-interchangeable performance characteristics.

Conventional far-red dyes (Alexa Fluor 647, Atto 647N, Cy5) lack the silicon-rhodamine scaffold and azetidine modifications that enable JF646's combined fluorogenicity, cell permeability, and super-resolution compatibility.
SiTMR-HaloTag ligand produces higher background in no-wash live-cell imaging; JF646's fluorogenic character minimizes non-specific signal without wash steps, which may not be replicated by non-fluorogenic alternatives.
Spontaneous blinking behavior and photostability profile validated for dSTORM and single-molecule tracking differ from generic far-red dyes, and direct substitution may not preserve localization precision or photon budget.

Quantitative Differentiation Evidence


Silicon-Rhodamine Scaffold vs. Conventional TMR Dyes

JF646 employs a silicon-rhodamine scaffold with azetidine substitutions replacing the N,N-dimethylamino groups found in conventional tetramethylrhodamine (TMR) dyes [1]. This molecular architecture is protected under U.S. Patents 9,933,417, 10,018,624, and 10,161,932 assigned to Howard Hughes Medical Institute [2]. In direct photophysical comparison, TMR exhibits an extinction coefficient of 89,000 M⁻¹cm⁻¹ and quantum yield of 0.41, whereas JF646 achieves ε = 152,000 M⁻¹cm⁻¹ and Φ = 0.54—representing a 1.7-fold higher extinction coefficient and 1.3-fold higher quantum yield [3].

Scaffold Comparison
Class-level
ε 152,000 M⁻¹cm⁻¹ vs 89,000 (TMR) 1.7×
Φ 0.54 vs Φ 0.41 (TMR) 1.3×
Silicon-rhodamine scaffold improves brightness over conventional TMR, supporting live-cell imaging performance.
Measured in TFE + 0.1% TFA; reported values from Grimm et al. 2015.
Fluorophore design Silicon-rhodamine Live-cell imaging

Fluorogenicity for No-Wash Live-Cell Imaging

JF646 functions as a profluorophore that exhibits substantially enhanced fluorescence upon conjugation or binding to HaloTag protein . In a direct head-to-head live-cell imaging comparison, HeLa cells expressing H2B-HaloTag were incubated with 100 nM of either JF646-HaloTag ligand or SiTMR-HaloTag ligand and imaged without washing [1]. The SiTMR ligand produced high cytoplasmic background fluorescence (line scan intensity remained elevated throughout the cell), whereas JF646 ligand yielded nuclear-specific signal with sharply defined boundaries and minimal background, enabling clear visualization of histone H2B localization without wash steps [1].

Fluorogenicity
Head-to-head
Nuclear-specific, low background vs SiTMR: high cytoplasmic background
No-wash compatible
Fluorogenic property enables wash-free live-cell imaging with reduced background, preserving cell physiology.
HeLa H2B-HaloTag, 100 nM ligand, wide-field imaging.
Fluorogenicity Live-cell imaging No-wash protocol

dSTORM Super-Resolution Localization Precision

JF646-HaloTag ligand has been quantitatively validated for dSTORM super-resolution microscopy with explicit performance metrics [1]. In fixed U2OS cells expressing HaloTag-H2B and labeled with JF646-HaloTag ligand, dSTORM imaging over 5,000 consecutive frames detected 263,415 localized particles [2]. The mean localization error was 11.1 nm and the median localization error was 8.4 nm, demonstrating suitability for sub-diffraction-limit imaging of chromatin structures [2]. The dye's spontaneous blinking behavior is explicitly noted as an enabling characteristic for single-molecule tracking and STED microscopy applications .

dSTORM Precision
Reported
11.1 / 8.4 nm
mean / median localization error
263,415 particles, 5,000 frames
Validated sub-12 nm localization supports chromatin-level super-resolution imaging.
Fixed U2OS HaloTag-H2B cells, Grimm et al. 2015.
dSTORM Super-resolution microscopy Localization precision

FRET-Enhanced Photostability for Single-Molecule Tracking

JF646 has been validated as a photostable acceptor dye in FRET-based single-molecule tracking applications, demonstrating that FRET with JF646 competes with normal photobleaching kinetic pathways to increase donor fluorophore photostability [1]. In this configuration, JF646 serves as the acceptor paired with photo-modulatable donors (mEos3.2 or PA-JF549), enabling extended tracking trajectories of chromatin-binding proteins in live mammalian cells [2]. The dye exhibits good spectral overlap between its absorption spectrum and the emission spectrum of mEos3.2, with high extinction coefficient and photostability explicitly noted as enabling features for this application [3].

FRET Tracking
Context-dependent
Validated acceptor with mEos3.2/PA-JF549; FRET competes with photobleaching to extend donor trajectories.
Supports extended single-molecule tracking when paired with photo-modulatable donors; requires configuration validation.
Basu et al. 2018; demonstrated in live mammalian cells.
FRET Single-molecule tracking Photostability

Validated Application Scenarios


Wash-Free Live-Cell Imaging with HaloTag/SNAP-Tag

Researchers requiring no-wash live-cell imaging protocols should prioritize JF646-based conjugates over conventional far-red NHS esters. As demonstrated in direct comparison with SiTMR-HaloTag ligand, JF646's fluorogenic property yields sharply defined nuclear localization of H2B-HaloTag with minimal cytoplasmic background when imaged without washing [1]. This eliminates wash steps that can perturb live-cell physiology, reduce throughput, and introduce variability. The NHS ester form (JF646, SE) enables custom conjugation to antibodies or proteins, while HaloTag and SNAP-tag ligand versions are available for self-labeling fusion protein systems .

dSTORM Super-Resolution Imaging

For dSTORM applications where localization precision is a critical parameter, JF646 provides validated performance metrics: mean localization error of 11.1 nm and median of 8.4 nm demonstrated on HaloTag-H2B chromatin structures [1]. The dye's spontaneous blinking behavior is explicitly noted as enabling for single-molecule localization microscopy . This validation reduces the risk of experimental failure compared to using far-red dyes without published dSTORM performance metrics. Procurement of JF646, SE allows labeling of primary amine-containing targets for subsequent dSTORM imaging .

FRET-Based Single-Molecule Tracking

Investigators designing single-molecule tracking experiments requiring extended observation of protein dynamics in live mammalian cells should consider JF646 as the acceptor dye in FRET configurations. Published validation demonstrates that FRET between photo-modulatable donors (mEos3.2 or PA-JF549) and JF646 competes with photobleaching pathways to increase donor photostability, enabling longer tracking trajectories [1]. The established spectral overlap between JF646 absorption and mEos3.2 emission, combined with the dye's high extinction coefficient, supports this application without requiring de novo validation of alternative far-red acceptors .

Two-Color Multiplexed Super-Resolution Imaging

For experiments requiring two-color super-resolution imaging in the red and yellow-green channels, JF646, SE is validated for multiplexing with Janelia Fluor 549 SE [1]. This combination enables simultaneous dSTORM or STED imaging of two distinct targets, leveraging the narrow emission spectra of Janelia Fluor dyes for minimal crosstalk . Procurement of JF646, SE together with JF549 SE provides a pre-validated multiplexing pair, eliminating the need for empirical optimization of dye combinations that may exhibit incompatible photophysical properties or spectral overlap issues .

Application
Selection Property
Validation Focus
Wash-Free Live-Cell Imaging
Fluorogenicity & Cell Permeability
Background reduction without wash steps; HaloTag/SNAP-tag compatibility
dSTORM Super-Resolution Imaging
Spontaneous Blinking & Localization Precision
Sub-diffraction localization error; photon budget for single-molecule localization
FRET-Based Single-Molecule Tracking
FRET Acceptor with High Extinction Coefficient
Donor photostability enhancement; spectral overlap with mEos3.2/PA-JF549
Two-Color Super-Resolution Multiplexing
Narrow Emission & Compatible Pair (JF549)
Minimal crosstalk in dSTORM/STED; pre-validated dye combination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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